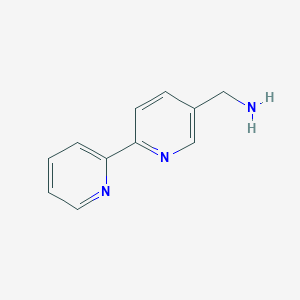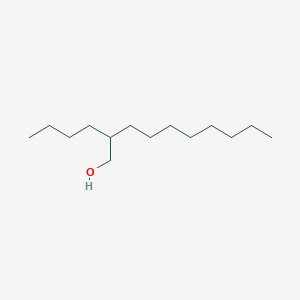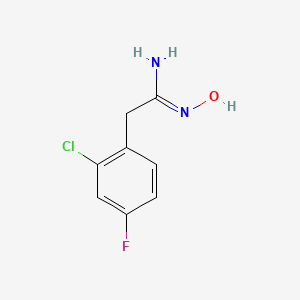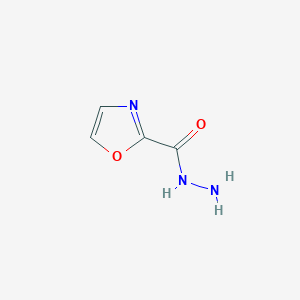
5-(Pentafluorophenyl)dipyrromethane
Vue d'ensemble
Description
5-(Pentafluorophenyl)dipyrromethane is a chemical compound used as a building block for porphyrin synthesis . It has a molecular weight of 312.24 and a molecular formula of C15H9F5N2 .
Synthesis Analysis
The synthesis of 5-(Pentafluorophenyl)dipyrromethane involves the reaction of pentafluorobenzaldehyde with pyrrole . This compound can then be used to synthesize various porphyrins, which are macrocycles characterized by their high thermal and chemical stabilities, high surface areas, and energy storage capabilities .Molecular Structure Analysis
The molecular structure of 5-(Pentafluorophenyl)dipyrromethane is characterized by the presence of a pentafluorophenyl group and two pyrrole rings . The 19F NMR spectra of the synthesized porphyrins were found to be in good agreement with the structures .Chemical Reactions Analysis
5-(Pentafluorophenyl)dipyrromethane is used in the synthesis of various porphyrins through a series of chemical reactions . These reactions involve the condensation of an aldehyde with pyrrole, followed by oxidation .Applications De Recherche Scientifique
Synthesis and Characterization
5-(Pentafluorophenyl)dipyrromethane is used in the synthesis of various meso-aryl-substituted hexaphyrins, corroles, and other macrocyclic compounds. Suzuki and Osuka (2003) demonstrated its utility in preparing a variety of meso-aryl [26]hexaphyrins through acid-catalyzed reactions with aryl aldehydes (Suzuki & Osuka, 2003). Additionally, Gryko and Koszarna (2004) refined the synthesis of trans-A2B-corroles by condensing 5-(pentafluorophenyl)dipyrromethane with aldehydes, enhancing the yields significantly (Gryko & Koszarna, 2004).
Fluorescent Probes and Sensors
In the field of fluorescent probes, 5-(Pentafluorophenyl)dipyrromethane is used to construct selective and sensitive Zn2+ probes. Wei et al. (2017) noted its role in improving the binding affinities and sensitivities of Zn2+ probes, with applications in real-time monitoring (Wei et al., 2017). Ding et al. (2013) synthesized α-monoacylated and α,α'- and α,β'-diacylated dipyrrins from 5-(pentafluorophenyl)dipyrromethane, yielding probes with Zn2+ selective "turn-on" fluorescence (Ding et al., 2013).
Functionalized Macrocycles
Beyzavi et al. (2013) explored the application of a sterically congested dipyrromethane in the formation of stable calix[n]phyrin macrocycles. These macrocycles were further functionalized at their pentafluorophenyl residues, paving the way for the synthesis of diverse calix[4]phyrin(1.1.1.1) dimers (Beyzavi et al., 2013).
Conductive Molecularly Imprinted Polymers
Susmel and Comuzzi (2015) proposed 5-phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as electroactive building blocks for sensors based on molecularly imprinted conductive polymers. This research demonstrates the potential of dipyrromethanes, like 5-(Pentafluorophenyl)dipyrromethane, in creating bio-inspired conductive polymers with high sensitivity and selectivity (Susmel & Comuzzi, 2015).
Mécanisme D'action
While the specific mechanism of action of 5-(Pentafluorophenyl)dipyrromethane is not mentioned in the retrieved papers, porphyrins synthesized from it have been found to have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells, photosynthesis, and photodynamic therapy .
Orientations Futures
Porphyrins synthesized from 5-(Pentafluorophenyl)dipyrromethane have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells, photosynthesis, and photodynamic therapy . Future research could focus on exploring these applications further and developing new synthesis routes for these porphyrins .
Propriétés
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5N2/c16-11-10(12(17)14(19)15(20)13(11)18)9(7-3-1-5-21-7)8-4-2-6-22-8/h1-6,9,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGQROJURKZJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=CN2)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457737 | |
| Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167482-91-9 | |
| Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)


![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)

![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)

-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)


![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)


![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)